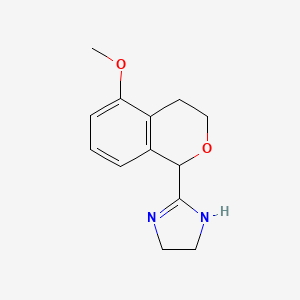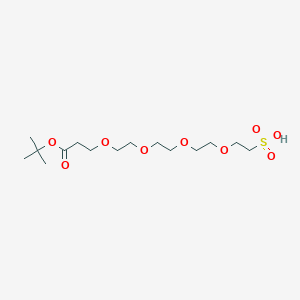
t-ブトキシカルボニル-PEG4-スルホン酸
概要
説明
T-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The t-butyl group can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .
Molecular Structure Analysis
The molecular formula of t-Butoxycarbonyl-PEG4-sulfonic acid is C15H30O9S . The exact mass is 386.16 and the molecular weight is 386.46 .Chemical Reactions Analysis
The t-butyl group in t-Butoxycarbonyl-PEG4-sulfonic acid can be removed under acidic conditions . The sulfonic acid groups can participate in esterification, halogenation, and replacement reactions .科学的研究の応用
薬物送達システム
t-ブトキシカルボニル-PEG4-スルホン酸: は、親水性のPEGリンカーを持つため、薬物送達システムの開発に利用されます。 これは、化合物の水溶性を高め、疎水性薬物を水性媒体に送達するために重要です {svg_1}.
表面改質
t-ブトキシカルボニル-PEG4-スルホン酸のスルホン酸部分は、エステル化反応に関与することができます。 この特性は、さまざまな材料の表面改質に利用され、生体適合性を高め、生体医用アプリケーションにおける非特異的結合を減らすことができます {svg_2}.
生体共役
ハロゲン化および置換反応を起こすことができる化合物の能力は、生体共役のための貴重な試薬となっています。 これは、PEG鎖に生体分子を結合させるために使用され、治療薬の安定性と溶解性を向上させることができます {svg_3}.
保護基化学
t-ブトキシカルボニル-PEG4-スルホン酸のt-ブチル保護基は、酸性条件下で除去することができます。 この特徴は、合成化学において、化学反応中の官能基を保護し、後で脱保護するために広く使用されています {svg_4}.
ナノテクノロジー
ナノテクノロジーでは、t-ブトキシカルボニル-PEG4-スルホン酸は、ナノ粒子の表面を改質するために使用されます。 この改質は、ナノ粒子の生体液中での分散性を向上させることができ、医療用画像診断と標的薬物送達に不可欠です {svg_5}.
ペプチド合成
この化合物は、ペプチド合成において重要な役割を果たします。t-ブチルエステル基は、酸性条件下で遊離酸基に変換することができます。 生成された酸は、カップリング条件下でアミンやアルコールと反応し、複雑なペプチドの合成を促進することができます {svg_6}.
診断薬
t-ブトキシカルボニル-PEG4-スルホン酸: は、診断薬の調製にも使用されます。 診断分子のPEG化は、血中での半減期を延長することができ、画像診断や診断目的でより効果的になります {svg_7}.
高分子化学
高分子化学では、t-ブトキシカルボニル-PEG4-スルホン酸のスルホン酸基は、特定の特性(例えば、親水性または反応性の増加)を持つポリマーを生成するために使用されます。これは、さまざまな産業アプリケーションに合わせて調整できます {svg_8}.
Safety and Hazards
The safety data sheet for t-Butoxycarbonyl-PEG4-sulfonic acid suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
作用機序
Target of Action
t-Butoxycarbonyl-PEG4-sulfonic acid is a PEG linker containing a t-butyl protecting group and sulfonic acid moiety . The primary targets of this compound are molecules that contain amine and alcohol groups . The sulfonic acid moiety can participate in esterification, halogenation, and replacement reactions .
Mode of Action
The t-butyl ester group in the compound can be converted to a free acid group under acidic conditions . This allows the sulfonic acid group to readily react with amine and alcohol under coupling conditions . The resulting reactions can lead to the formation of new compounds.
Biochemical Pathways
It is known that the sulfonic acid groups can participate in esterification, halogenation, and replacement reactions . These reactions can influence various biochemical pathways depending on the specific amine or alcohol that the compound interacts with.
Pharmacokinetics
The hydrophilic peg linker in the compound is known to increase its water solubility in aqueous media . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of t-Butoxycarbonyl-PEG4-sulfonic acid depends on the specific amine or alcohol it reacts with. The compound’s ability to participate in esterification, halogenation, and replacement reactions can lead to the formation of new compounds . These new compounds can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of t-Butoxycarbonyl-PEG4-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s t-butyl ester group can be converted to a free acid group under acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound’s water solubility can be increased in aqueous media due to its hydrophilic PEG linker . This can influence the compound’s efficacy and stability in different environments.
生化学分析
Biochemical Properties
t-Butoxycarbonyl-PEG4-sulfonic acid plays a significant role in biochemical reactions due to its unique structure. The sulfonic acid group can interact with various enzymes, proteins, and other biomolecules. For instance, the sulfonic acid group can form ester bonds with hydroxyl groups on proteins or enzymes, potentially altering their activity or stability. Additionally, the PEG linker increases the hydrophilicity of the compound, enhancing its solubility in aqueous environments and facilitating its interaction with hydrophilic biomolecules .
Cellular Effects
t-Butoxycarbonyl-PEG4-sulfonic acid can influence various cellular processes due to its ability to interact with cellular proteins and enzymes. The compound’s sulfonic acid group can modify proteins through esterification, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins could alter signal transduction pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of t-Butoxycarbonyl-PEG4-sulfonic acid involves its interaction with biomolecules through its sulfonic acid group. This group can form covalent bonds with hydroxyl or amine groups on proteins and enzymes, leading to changes in their activity or function. Additionally, the removal of the t-butyl protecting group under acidic conditions exposes the sulfonic acid group, allowing it to participate in further chemical reactions. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Butoxycarbonyl-PEG4-sulfonic acid can change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to these conditions can lead to the breakdown of the PEG linker or the sulfonic acid group, potentially reducing the compound’s effectiveness in biochemical reactions. In in vitro and in vivo studies, the long-term effects on cellular function can vary depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of t-Butoxycarbonyl-PEG4-sulfonic acid in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, protein modification, and cellular metabolism. Threshold effects may be observed, where a certain concentration is required to elicit a noticeable biological response. At very high doses, toxic or adverse effects may occur, potentially leading to cell damage or death .
Metabolic Pathways
t-Butoxycarbonyl-PEG4-sulfonic acid is involved in various metabolic pathways due to its ability to interact with enzymes and cofactors. The sulfonic acid group can participate in reactions catalyzed by sulfatases or other enzymes that recognize sulfonic acid substrates. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Additionally, the PEG linker can influence the compound’s distribution and metabolism by increasing its solubility in aqueous environments .
Transport and Distribution
Within cells and tissues, t-Butoxycarbonyl-PEG4-sulfonic acid is transported and distributed based on its hydrophilic nature and interactions with transporters or binding proteins. The PEG linker enhances the compound’s solubility, allowing it to diffuse more readily through aqueous environments. Specific transporters or binding proteins may facilitate the movement of the compound across cell membranes or within cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of t-Butoxycarbonyl-PEG4-sulfonic acid is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the sulfonic acid group may interact with proteins or enzymes localized in specific organelles, affecting the compound’s activity and function within those compartments .
特性
IUPAC Name |
2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9S/c1-15(2,3)24-14(16)4-5-20-6-7-21-8-9-22-10-11-23-12-13-25(17,18)19/h4-13H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGODLLTTUNMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142121 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-26-4 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


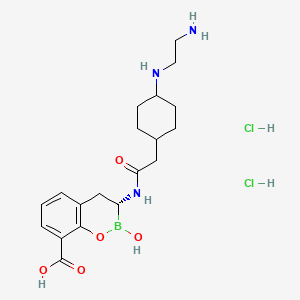

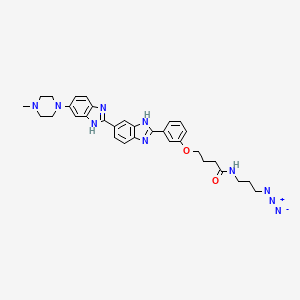

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

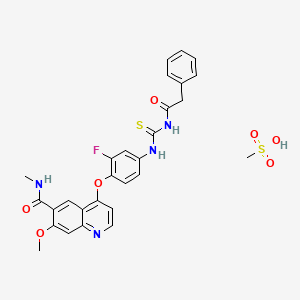
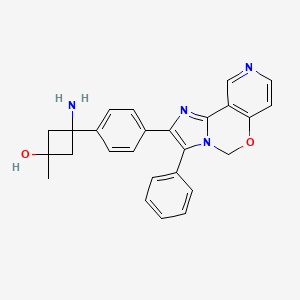
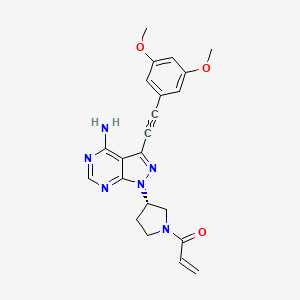

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
